Clorhidrato de imipramina

Descripción general

Descripción

Imipramine hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder and enuresis (bed-wetting) in children . It was the first tricyclic antidepressant to be introduced into clinical practice in the late 1950s . The compound works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their effects in the brain .

Aplicaciones Científicas De Investigación

Imipramine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and chronic pain.

Industry: Utilized in the development of new antidepressant drugs and formulations.

Mecanismo De Acción

Target of Action

Imipramine hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the levels of serotonin and norepinephrine in the brain . Additionally, it also acts on other receptors such as histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .

Mode of Action

Imipramine hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission. It also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Biochemical Pathways

The inhibition of serotonin and norepinephrine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This modulation of neurotransmission produces a complex range of changes in brain structure and function, along with an improvement in depressive symptoms .

Pharmacokinetics

The primary site of absorption of imipramine hydrochloride is the small intestine, as the basic amine groups are ionized in the acidic environment of the stomach, preventing movement across tissues . Its bioavailability ranges from 29-77% due to high inter-individual variability .

Result of Action

In depressed individuals, it exerts a positive effect on mood . It is also used to reduce childhood enuresis and may be used off-label to manage panic disorders, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD) .

Análisis Bioquímico

Biochemical Properties

Imipramine hydrochloride exerts its effects by interacting with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . Tertiary amine TCAs, such as imipramine hydrochloride, are more potent inhibitors of serotonin reuptake than secondary amine TCAs . It also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .

Cellular Effects

In non-depressed individuals, imipramine hydrochloride does not affect mood or arousal, but may cause sedation . In depressed individuals, it exerts a positive effect on mood . It also modulates neurotransmission, leading to a complex range of changes in brain structure and function along with an improvement in depressive symptoms .

Molecular Mechanism

Imipramine hydrochloride exerts its effects at the molecular level through various mechanisms. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing their neurotransmission . It also blocks certain serotonin, adrenergic, histamine, and cholinergic receptors .

Temporal Effects in Laboratory Settings

Imipramine hydrochloride is gradually degraded on exposure to a humid atmosphere, with the decomposition being faster at higher temperatures .

Dosage Effects in Animal Models

In animal models, the effects of imipramine hydrochloride vary with different dosages. For instance, adverse effects such as muscle fasciculations, tachycardia, hyperresponsiveness to sound, and hemolysis were detected in most horses when serum imipramine concentrations were high .

Metabolic Pathways

Imipramine hydrochloride is nearly exclusively metabolized by the liver . It is converted to desipramine by CYP1A2, CYP3A4, CYP2C19. Both imipramine and desipramine are hydroxylated by CYP2D6 .

Transport and Distribution

Imipramine hydrochloride is 60-96% bound to plasma proteins in circulation . It is known to bind albumin, α1-acid glycoprotein, and lipoproteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Imipramine hydrochloride is synthesized through a multi-step process. The final step involves the conversion of imipramine to its hydrochloride salt by treating it with hydrochloric acid .

Industrial Production Methods: Industrial production of imipramine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of cost-effective reagents and mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: Imipramine hydrochloride undergoes various chemical reactions, including:

Oxidation: Imipramine can be oxidized to form imipramine-N-oxide.

Reduction: Reduction reactions can convert imipramine to its secondary amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the side chains of imipramine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Imipramine-N-oxide.

Reduction: Secondary amine derivatives.

Substitution: Various substituted imipramine derivatives.

Comparación Con Compuestos Similares

Amitriptyline: Another tricyclic antidepressant with similar mechanisms but more sedative effects.

Nortriptyline: A secondary amine tricyclic antidepressant with fewer side effects.

Clomipramine: Known for its potent serotonin reuptake inhibition.

Uniqueness: Imipramine hydrochloride is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, making it effective for a broad range of depressive symptoms . It also has a relatively lower sedative effect compared to other tricyclic antidepressants like amitriptyline .

Actividad Biológica

Imipramine hydrochloride is a tricyclic antidepressant (TCA) that has been widely used in the treatment of various psychiatric disorders, particularly major depressive disorder (MDD). Its biological activity is characterized by its ability to inhibit the reuptake of neurotransmitters, primarily serotonin (5-HT) and norepinephrine, thereby increasing their availability in the synaptic cleft. This article delves into the detailed biological activities of imipramine hydrochloride, supported by data tables, case studies, and research findings.

Imipramine operates primarily through the following mechanisms:

- Inhibition of Neurotransmitter Reuptake : Imipramine inhibits the sodium-dependent serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in synaptic clefts. The inhibition constants (Ki values) for SERT and NET are reported to be 1.3-20 nM and 20-142 nM, respectively .

- Modulation of Neuroinflammation : Research indicates that imipramine may attenuate neuroinflammatory signaling pathways, particularly by down-regulating microglial activation and reducing pro-inflammatory cytokines such as IL-6 and TNF-α .

Pharmacokinetics

Imipramine exhibits a complex pharmacokinetic profile:

- Absorption : Rapidly absorbed after oral administration with a bioavailability of 29-77% due to high inter-individual variability. Peak plasma concentrations are typically reached within 2-6 hours .

- Distribution : High volume of distribution (10-20 L/kg), with significant accumulation in the brain .

- Metabolism : Primarily metabolized by CYP2C19 to desipramine, which is also pharmacologically active. Other metabolic pathways involve CYP1A2 and CYP2D6 .

- Elimination : Excreted mainly through urine, with less than 5% as unchanged drug. The half-life of imipramine is approximately 12 hours .

Clinical Efficacy

Imipramine has been evaluated in various clinical settings, demonstrating efficacy in treating depression and related disorders:

Case Studies

- Chronic Depression : A study involving 76 outpatients with chronic depression showed that imipramine significantly improved depressive symptoms compared to placebo. Favorable responses were observed in 45% of imipramine-treated patients versus 12% in the placebo group .

- Depression in Addicts : In a double-blind trial involving methadone-maintained opiate addicts, both imipramine and placebo groups experienced reduced depressive symptoms over eight weeks. However, no significant difference was noted between the two groups, suggesting that while imipramine is effective, its impact may be similar to placebo under certain conditions .

- Postpsychotic Depression : A six-week study found that patients with schizophrenia receiving adjunctive imipramine therapy showed significant improvement in depressive symptoms compared to those receiving placebo .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of imipramine against viruses such as SARS-CoV-2. The compound demonstrated robust antiviral activity with an IC50 value indicating efficacy at relatively low concentrations . This suggests a broader therapeutic potential beyond its traditional use as an antidepressant.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Inhibits SERT and NET; modulates neuroinflammation |

| Ki Values | SERT: 1.3-20 nM; NET: 20-142 nM |

| Bioavailability | 29-77% |

| Half-Life | Imipramine: ~12 hours; Desipramine: ~22.5 hours |

| Clinical Efficacy | Significant improvement in chronic depression; mixed results in addiction |

| Antiviral Activity | Effective against SARS-CoV-2 with promising IC50 values |

Propiedades

IUPAC Name |

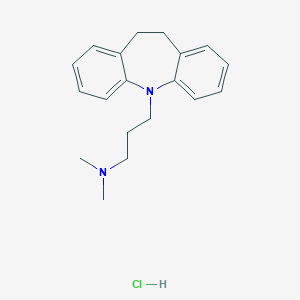

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZXIYZZBJDEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-49-7 (Parent) | |

| Record name | Imipramine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040738 | |

| Record name | Imipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113-52-0 | |

| Record name | Imipramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipramine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKE5Q1J60U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imipramine hydrochloride?

A1: Imipramine hydrochloride primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the brain. [, , ] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects.

Q2: Does imipramine hydrochloride affect the mental status of healthy individuals or those with neurotic conditions?

A3: Studies indicate that imipramine hydrochloride does not produce major changes in the mental status of healthy individuals or those diagnosed with neurotic conditions [, ]. Its effects appear to be more pronounced in individuals experiencing depressive states or psychosis.

Q3: What is the molecular formula and weight of imipramine hydrochloride?

A4: The molecular formula of imipramine hydrochloride is C19H24N2·HCl, and its molecular weight is 316.87 g/mol. []

Q4: Are there spectroscopic techniques used to characterize imipramine hydrochloride?

A5: Yes, researchers have employed various spectroscopic techniques to characterize imipramine hydrochloride. Ultraviolet-visible (UV-Vis) spectroscopy has been used to study the formation and stability constant of its inclusion complex with β-cyclodextrin []. Infrared (IR) spectroscopy, particularly diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), has been employed for the identification and differentiation of imipramine hydrochloride from other antidepressants [].

Q5: How does the presence of inorganic salts and ureas affect the aggregation behavior of imipramine hydrochloride in solutions?

A7: Studies using conductometric techniques reveal that the critical micelle concentration (CMC) of imipramine hydrochloride is influenced by the presence of inorganic salts and ureas []. The addition of inorganic salts generally decreases the CMC, with the extent of the effect depending on the nature and size of the added ion []. Urea and thiourea at low concentrations exhibit a similar CMC-decreasing effect, but at higher concentrations, they cause an increase in the CMC [].

Q6: How is imipramine hydrochloride metabolized in the body?

A8: Imipramine hydrochloride undergoes extensive metabolism in the liver, primarily via N-demethylation, to form its major active metabolite, desipramine [, , , , ]. Both imipramine and desipramine are further metabolized by hydroxylation and conjugation reactions.

Q7: Does the co-administration of imipramine hydrochloride with other drugs, such as diazepam, lead to any significant interactions?

A10: Yes, co-administration of imipramine hydrochloride with other drugs can lead to significant pharmacokinetic interactions. For example, concomitant administration of diazepam and imipramine hydrochloride was found to increase desipramine concentrations in rat plasma while decreasing the concentrations of 2-hydroxyimipramine and 2-hydroxydesipramine []. Similarly, co-administration with oxazepam decreased the plasma concentrations of imipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine []. These changes in drug metabolism can have implications for the therapeutic effects and potential side effects of these drug combinations. [, , ]

Q8: What analytical methods are commonly used to determine the concentration of imipramine hydrochloride in pharmaceutical formulations?

A11: Various analytical methods have been developed and validated for the accurate and precise determination of imipramine hydrochloride in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with UV detection [, ]. Other methods include gas chromatography (GC) [] and spectrophotometry [, ].

Q9: How is the quality of imipramine hydrochloride ensured during manufacturing?

A12: Quality control measures are crucial to ensure the consistency, safety, and efficacy of imipramine hydrochloride throughout its development, manufacturing, and distribution [, ]. These measures typically involve rigorous testing at various stages, including raw material analysis, in-process controls, and finished product testing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.